

Oxazinin 3 CAS number and IUPAC name

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Compound of Interest

Compound Name: Oxazinin 3

Cat. No.: B1253258

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An In-depth Technical Guide to **Oxazinin 3** and the Related Compound Oxazinin A

This technical guide provides a detailed overview of **Oxazinin 3**, including its chemical identifiers. Due to the limited publicly available data on **Oxazinin 3**, this guide also presents comprehensive information on the closely related and more extensively researched compound, Oxazinin A, as a representative of this class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Oxazinin 3: Chemical Identification

IUPAC Name: 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one[1]

CAS Number: A specific CAS Registry Number for **Oxazinin 3** is not currently available in public databases[1].

Chemical Structure:

- Molecular Formula: $C_{19}H_{18}N_2O_3$
- Average Molecular Weight: 322.364 g/mol
- Monoisotopic Molecular Weight: 322.131742448 g/mol

Oxazinin A: A Detailed Technical Overview

Oxazinin A is a racemic, pseudodimeric natural product isolated from a filamentous fungus of the class Eurotiomycetes.[2] It possesses a unique pentacyclic structure that combines

benzoxazine, isoquinoline, and pyran rings.

Biological Activity

Oxazinin A has demonstrated notable biological activity, particularly against *Mycobacterium tuberculosis* and a human cancer cell line.

Biological Target	Activity Metric	Result	Reference
<i>Mycobacterium tuberculosis</i>	IC ₅₀	2.9 µM	[2]
Human CEM-TART T-cell leukemia line	LC ₅₀	4.7 µM	[2]

Experimental Protocols

Antimycobacterial Activity Assay: The inhibitory activity of Oxazinin A against *Mycobacterium tuberculosis* was determined using established protocols. While the specific details of the assay for Oxazinin A are not fully detailed in the provided literature, a general methodology for such assays involves the following steps:

- **Culture Preparation:** *M. tuberculosis* is cultured in an appropriate broth medium to a logarithmic growth phase.
- **Compound Preparation:** A stock solution of Oxazinin A is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of test concentrations.
- **Inoculation and Incubation:** The bacterial culture is diluted and added to microplate wells containing the various concentrations of Oxazinin A. The plates are then incubated under standard conditions for several days.
- **Growth Inhibition Measurement:** Bacterial growth is assessed using a viability indicator, such as resazurin, which changes color in the presence of metabolically active cells. The fluorescence or absorbance is measured to quantify growth.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data

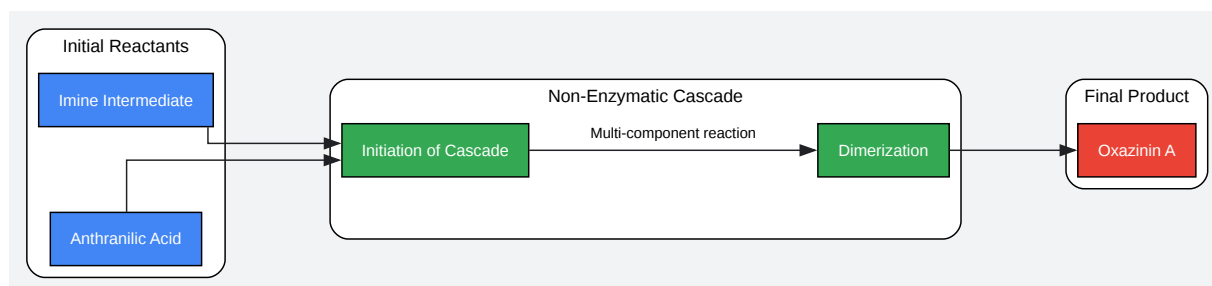
to a dose-response curve.

Cytotoxicity Assay: The cytotoxicity of Oxazinin A against the human CEM-TART T-cell leukemia line was evaluated to determine its potential as an anticancer agent. A typical protocol for this type of assay is as follows:

- **Cell Culture:** CEM-TART cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** A known number of cells are seeded into the wells of a microplate and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with serial dilutions of Oxazinin A and incubated for a specified period, often 48 to 72 hours.
- **Viability Assessment:** Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.
- **LC₅₀ Calculation:** The half-maximal lethal concentration (LC₅₀) is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Proposed Biosynthetic Pathway

The biosynthesis of Oxazinin A is proposed to involve a non-enzymatic cascade, a fascinating example of complex molecule formation in nature.

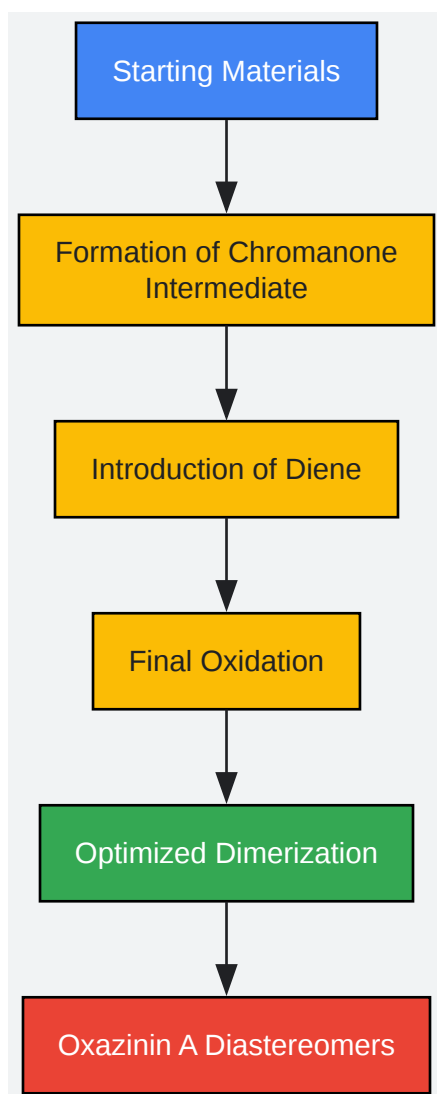


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Caption: Logical flow of the proposed non-enzymatic biosynthetic pathway of Oxazinin A.

Biomimetic Total Synthesis Workflow

The development of a biomimetic total synthesis for Oxazinin A provides a route to produce the compound and its analogs for further study.



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Caption: Simplified workflow for the biomimetic total synthesis of Oxazinin A.

This guide provides the available information on **Oxazinin 3** and a more detailed look at the related compound Oxazinin A. Further research into this class of compounds could yield valuable insights for the development of new therapeutic agents.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com